molecular formula C6H10O5 B3419873 3-Ethylmalic acid CAS No. 16048-76-3

3-Ethylmalic acid

Cat. No.: B3419873
CAS No.: 16048-76-3
M. Wt: 162.14 g/mol
InChI Key: JUCRENBZZQKFGK-UHFFFAOYSA-N
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Description

3-ethylmalic acid is the 2-hydroxy-3-ethyl derivative of succinic acid. It derives from a succinic acid. It is a conjugate acid of a 3-ethylmalate(2-).

Mechanism of Action

Target of Action

3-Ethylmalic acid primarily targets enzymes involved in metabolic pathways, particularly those related to the citric acid cycle. It acts on enzymes such as isocitrate dehydrogenase, which plays a crucial role in the conversion of isocitrate to alpha-ketoglutarate, a key step in energy production .

Mode of Action

This compound interacts with its target enzymes by mimicking the structure of natural substrates. This interaction can inhibit or alter the enzyme’s activity, leading to changes in the metabolic flux. For instance, by binding to isocitrate dehydrogenase, it can inhibit the enzyme’s function, thereby affecting the production of alpha-ketoglutarate and subsequent steps in the citric acid cycle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (Krebs cycle). By inhibiting isocitrate dehydrogenase, it disrupts the normal flow of the cycle, leading to an accumulation of upstream metabolites and a reduction in downstream products. This can have wide-ranging effects on cellular energy production and metabolic balance .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its overall efficacy and the duration of its action within the body .

Result of Action

At the molecular level, the inhibition of isocitrate dehydrogenase by this compound leads to a decrease in the production of alpha-ketoglutarate and other downstream metabolites. This can result in reduced cellular energy production, affecting cell growth and function. At the cellular level, these changes can lead to altered metabolic states, potentially impacting cell viability and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites can significantly influence the action, efficacy, and stability of this compound. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to target enzymes. Similarly, temperature changes can impact the stability and reactivity of the compound, influencing its overall effectiveness .

: Sigma-Aldrich

Properties

IUPAC Name

2-ethyl-3-hydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCRENBZZQKFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16048-76-3
Record name 16048-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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